5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride
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Overview
Description
This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with diphenylacetylene under specific conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide to facilitate the cycloaddition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole compounds with various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The presence of the 4-chlorophenyl and diphenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits anticancer properties.
Uniqueness
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of the 4-chlorophenyl and diphenyl groups further enhances its versatility and applicability in various fields of research.
Biological Activity
5-(4-Chlorophenyl)-2,3-diphenyl-2H-tetrazol-3-ium chloride, often referred to as tetrazolium chloride, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a tetrazolium ring with two phenyl groups and a chlorophenyl substituent. This unique arrangement contributes to its reactivity and biological activity. The compound is typically represented by the following molecular formula:
Synthesis
The synthesis of this tetrazolium compound generally involves the reaction of appropriate phenyl derivatives with hydrazine and carbonyl compounds under acidic conditions. This method allows for the introduction of various substituents that can modify its biological activity.
Antiviral Activity
Research has indicated that derivatives of tetrazolium compounds exhibit significant antiviral properties. A study highlighted the synthesis of sulfonamide derivatives containing the tetrazolium moiety, which were screened for their antiviral activity against Tobacco Mosaic Virus (TMV). The results demonstrated that certain compounds achieved inhibition rates comparable to established antiviral agents:
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7b | 0.5 | 42.00 |
7i | 0.5 | 42.49 |
Ningnanmycin | 0.5 | 54.51 |
These findings suggest that modifications in the tetrazolium structure can enhance antiviral efficacy, making it a candidate for further research in antiviral drug development .
Antifungal Activity
The antifungal properties of tetrazolium compounds have also been explored. A colorimetric assay using 2,3-diphenyl-5-thienyl-tetrazolium chloride demonstrated effective antifungal activity against various Candida species. The minimum inhibitory concentrations (MICs) were found to be within two dilutions of those obtained using standard antifungal agents like ketoconazole and itraconazole . This indicates a potential use in clinical settings for treating fungal infections.
The biological activity of tetrazolium compounds is often attributed to their ability to undergo reduction reactions in biological systems, leading to the formation of colored formazan products. This property is utilized in various assays to measure cell viability and metabolic activity.
Case Studies and Research Findings
- Antiviral Efficacy : A study synthesized several derivatives based on the tetrazolium structure and evaluated their antiviral activities against TMV. Compounds with specific substitutions showed enhanced inhibition rates, suggesting that structural modifications can significantly impact biological activity .
- Antifungal Susceptibility Testing : Another study utilized a colorimetric method to assess the antifungal susceptibility of Candida strains using tetrazolium chloride derivatives. The results indicated promising antifungal activity, supporting further investigation into these compounds as potential antifungal agents .
- Cell Viability Assays : Tetrazolium salts are widely used in cell viability assays (e.g., MTT assay), where they serve as indicators for cellular metabolic activity, allowing researchers to evaluate the cytotoxic effects of various substances on different cell lines.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVUWNFRJMAMY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.